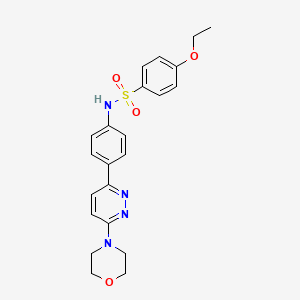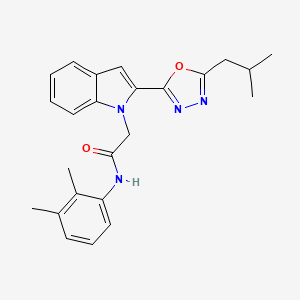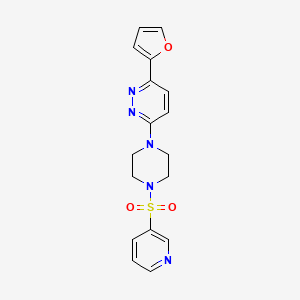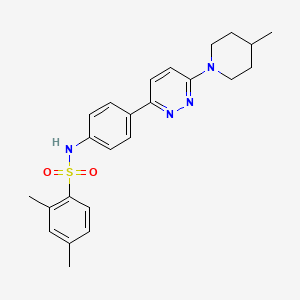
4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
Overview
Description
4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, also known as MPB-91, is a novel small molecule compound that has attracted attention for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in various cellular processes. 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been found to have beneficial effects on cardiovascular diseases by reducing blood pressure and inhibiting the formation of atherosclerotic plaques.
Advantages and Limitations for Lab Experiments
4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, as well as its potent activity against cancer cells and inflammatory processes. However, 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide research, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide could be further explored for its potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Overall, 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has great potential as a novel therapeutic agent, and further research is needed to fully understand its biological properties and therapeutic applications.
Scientific Research Applications
4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have shown that 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been found to have beneficial effects on cardiovascular diseases, including hypertension and atherosclerosis.
properties
IUPAC Name |
4-ethoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-2-30-19-7-9-20(10-8-19)31(27,28)25-18-5-3-17(4-6-18)21-11-12-22(24-23-21)26-13-15-29-16-14-26/h3-12,25H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJXDLLNZXNESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2Z)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one](/img/structure/B3310988.png)
![4-methyl-3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3310994.png)
![3-(2-ethoxyphenoxy)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3310999.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B3311013.png)

![N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3311032.png)
![2-((6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B3311042.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide](/img/structure/B3311048.png)

![3-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311059.png)